molecular formula C27H15N3 B3133020 1,3,5-Tris(4-cyanophenyl)benzene CAS No. 382137-78-2

1,3,5-Tris(4-cyanophenyl)benzene

Cat. No.: B3133020
CAS No.: 382137-78-2
M. Wt: 381.4 g/mol
InChI Key: VSHXHTKJBSJQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

1,3,5-Tris(4-cyanophenyl)benzene may cause skin and eye irritation . It may also cause respiratory tract irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .

Future Directions

1,3,5-Tris(4-cyanophenyl)benzene can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and chemical pharmaceutical synthesis processes . The study of its properties and applications can help in understanding complex self-assembled systems and in the construction of similar molecular self-assemblies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(4-cyanophenyl)benzene can be synthesized through various methods. One common approach involves the polymerization of this compound with hydrazine hydrate catalyzed by sulfur powder . This method is known for its high selectivity and sensitivity in capturing iodine and picric acid in real-time as a fluorescent sensor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale preparation strategies. For instance, a general strategy for kilogram-scale preparation of highly crystalline covalent triazine frameworks has been reported . This method ensures high purity and consistency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-cyanophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate and sulfur powder for polymerization . The conditions often involve catalysis and controlled environments to ensure high selectivity and sensitivity.

Major Products Formed

The major products formed from these reactions include nitrogen-rich triazine-based COFs and porous organic polymers . These products are known for their high sensitivity and selectivity in various applications.

Properties

IUPAC Name

4-[3,5-bis(4-cyanophenyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHXHTKJBSJQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179224
Record name 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382137-78-2
Record name 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382137-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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